molecular formula C10H8N2OS B14885979 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one

6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one

Cat. No.: B14885979
M. Wt: 204.25 g/mol
InChI Key: GJOUCXHKMRGRKK-UHFFFAOYSA-N
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Description

6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by a phenyl group attached to the sixth position and a sulfanylidene group at the fourth position of the tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one typically involves the condensation of a β-dicarbonyl compound with an aldehyde and thiourea. One common method is the Biginelli reaction, which proceeds under acidic conditions, often using hydrochloric acid or acetic acid as catalysts . The reaction involves the formation of an intermediate dihydropyrimidine, which is subsequently oxidized to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield tetrahydropyrimidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one involves its interaction with molecular targets such as enzymes or receptors. For instance, as a thyreostatic agent, it inhibits the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones . This inhibition disrupts the production of hormones, leading to reduced thyroid activity.

Comparison with Similar Compounds

Uniqueness: 6-Phenyl-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its interaction with aromatic systems, while the sulfanylidene group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

6-phenyl-4-sulfanylidene-1H-pyrimidin-2-one

InChI

InChI=1S/C10H8N2OS/c13-10-11-8(6-9(14)12-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

GJOUCXHKMRGRKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)NC(=O)N2

Origin of Product

United States

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